1-(4-methylbenzyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Kinase Inhibition Pyrazolopyrimidine Scaffold Comparison

Deploy this distinct pyrazolo[3,4-d]pyrimidine scaffold for precision kinase selectivity mapping. The title compound features an unexplored N1-(4-methylbenzyl) / C4-(pyridin-2-ylmethylamine) substitution pattern that diverges from well-characterized analogs (e.g., 1-NM-PP1, 3-IN-PP1), eliminating extrapolation risk. Its favorable drug-like properties (MW 330.4, cLogP 2.9, TPSA 68.5 Ų) and halogen-free structure provide ample optimization vectors. Best utilized as a probe in broad kinase panels (Eurofins KinaseProfiler, DiscoverX KINOMEscan) to identify novel targets and guide SAR expansion.

Molecular Formula C19H18N6
Molecular Weight 330.4 g/mol
Cat. No. B4551310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methylbenzyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC19H18N6
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NCC4=CC=CC=N4
InChIInChI=1S/C19H18N6/c1-14-5-7-15(8-6-14)12-25-19-17(11-24-25)18(22-13-23-19)21-10-16-4-2-3-9-20-16/h2-9,11,13H,10,12H2,1H3,(H,21,22,23)
InChIKeyAUJGUWOESMUEQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylbenzyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Chemical Identity and Kinase Inhibitor Class Context for Procurement


1-(4-Methylbenzyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 903849-24-1, PubChem CID 17585911) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold extensively explored for ATP-competitive kinase inhibition [1]. The compound possesses a molecular weight of 330.4 g/mol and a calculated XLogP3-AA of 2.9, indicating moderate lipophilicity [1]. Pyrazolo[3,4-d]pyrimidines are recognized as versatile pharmacophores targeting diverse kinases including Src, Abl, PKD, VEGFR-2, and CDKs, making precise analog selection critical for reproducible target engagement studies [2].

Why Generic Substitution of 1-(4-Methylbenzyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Fails for Kinase Studies


Substituting one pyrazolo[3,4-d]pyrimidine analog for another without rigorous verification introduces significant risk of divergent kinase selectivity profiles. Within this scaffold, minimal changes to the N1 and C4 substituents can invert binding modes and shift potency by over an order of magnitude. For example, the shift from a 1-naphthylmethyl to a 3-iodo-1-tert-butyl substitution at N1 in related analogs (1-NM-PP1 vs. 3-IN-PP1) resulted in an approximately 10-fold change in PKD IC50, while also altering the binding orientation within the ATP pocket [1]. The title compound features a distinct 4-methylbenzyl moiety at N1 and a pyridin-2-ylmethylamine at C4, a substitution pattern not directly covered by published SAR series, meaning its selectivity fingerprint cannot be extrapolated from close analogs without experimental validation [1].

1-(4-Methylbenzyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Quantitative Differentiation Evidence for Informed Procurement


Pyrazolo[3,4-d]pyrimidine Scaffold: Established Kinase Inhibition Potency Relative to Other Heterocyclic Cores

The pyrazolo[3,4-d]pyrimidine core is a validated ATP-mimetic scaffold capable of achieving nanomolar potency across multiple kinase targets. In the seminal PKD inhibitor series by Verschueren et al., the parent scaffold 1-NM-PP1 exhibited an IC50 of approximately 336 nM against PKD, while the optimized analog 3-IN-PP1 achieved an IC50 of approximately 33 nM, representing an approximately 10-fold improvement [1]. This demonstrates the scaffold's capacity for tunable, high-potency inhibition. The title compound shares this core structure but incorporates a 4-methylbenzyl group at N1 and a pyridin-2-ylmethylamine at C4. Note: Direct quantitative activity data for the specific title compound are absent from the peer-reviewed primary literature. The evidence presented here is class-level inference based on structurally related pyrazolo[3,4-d]pyrimidine analogs [1].

Kinase Inhibition Pyrazolopyrimidine Scaffold Comparison

N1-Substituent Impact: 4-Methylbenzyl as a Key Determinant of Selectivity and Physicochemical Profile

In pyrazolo[3,4-d]pyrimidine kinase inhibitors, the N1 substituent occupies the ribose-binding pocket and profoundly influences kinase selectivity. The 4-methylbenzyl group present in the title compound differs from the tert-butyl (3-IN-PP1), 1-naphthylmethyl (1-NM-PP1), and 3-methylbenzyl (3MB-PP1) substituents found in characterized analogs [1]. 3MB-PP1, which carries a 3-methylbenzyl group at the C3 position (rather than N1), inhibits the analog-sensitive Leu93-ZIPK mutant with an IC50 of 2 µM . The positional isomerism of the methyl group (para in the title compound vs. meta in 3MB-PP1) and the attachment point (N1 vs. C3) are known to influence steric complementarity with the kinase hinge region. No direct N1-4-methylbenzyl SAR data are publicly available.

Structure-Activity Relationship N1-Substituent Selectivity

C4-Amine Substitution: Pyridin-2-ylmethylamine as a Potential Hinge-Binding Motif

The C4 position of pyrazolo[3,4-d]pyrimidines typically interacts with the kinase hinge region. The title compound features a pyridin-2-ylmethylamine at C4, which introduces an additional heterocyclic pyridine moiety capable of forming hydrogen bonds and pi-stacking interactions. This differs from the simpler amine or aniline substituents found in many reported analogs. Dual Src-Abl inhibitors based on 4-amino-substituted pyrazolo[3,4-d]pyrimidines have demonstrated that C4 substituent choice can shift selectivity between Src and Abl kinases [1]. The presence of the pyridin-2-ylmethylamine in the title compound may confer a distinct hinge-binding geometry relative to analogs with phenyl, cycloalkyl, or simple alkyl amines at C4, though direct comparative data are lacking.

Hinge Binder C4-Substituent Kinase Selectivity

Physicochemical Properties Supporting Drug-Likeness and Favorable Permeability

The title compound possesses computed physicochemical properties within drug-like space: molecular weight 330.4 g/mol, XLogP3-AA 2.9, topological polar surface area (TPSA) 68.5 Ų, 1 hydrogen bond donor, and 5 hydrogen bond acceptors [1]. By comparison, the potent PKD inhibitor 3-IN-PP1 has an MW of 393.3 g/mol and contains an iodine atom, which introduces synthetic complexity and potential toxicity concerns absent from the title compound [2]. The title compound's TPSA of 68.5 Ų falls below the 140 Ų threshold commonly associated with favorable oral absorption and blood-brain barrier penetration. This lower TPSA relative to many kinase inhibitors (which often exceed 90-100 Ų) suggests enhanced membrane permeability potential [1].

Physicochemical Properties Drug-Likeness Permeability

1-(4-Methylbenzyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Recommended Research and Procurement Application Scenarios


Focused Kinase Selectivity Panel Screening

Due to its unexplored N1-4-methylbenzyl/C4-pyridin-2-ylmethyl substitution pattern, this compound is best deployed as a probe in broad kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to identify novel kinase targets. Researchers seeking to expand SAR beyond the well-characterized 1-NM-PP1 and 3-IN-PP1 series can use this compound to map the selectivity consequences of the para-methylbenzyl/pyridylmethyl combination [1].

Medicinal Chemistry Hit-to-Lead Optimization

The compound's favorable computed drug-like properties (MW 330.4, TPSA 68.5 Ų, XLogP3 2.9) make it an attractive starting scaffold for hit-to-lead optimization [1]. Its absence of halogen atoms and relatively low molecular weight provide ample vector space for property-guided optimization, contrasting with heavier halogenated analogs such as 3-IN-PP1 that may present metabolic liability concerns [2].

Src/Abl Dual Inhibition Probe Studies

Based on the established precedent of 4-amino-substituted pyrazolo[3,4-d]pyrimidines as dual Src-Abl inhibitors, this compound is suited for evaluation against Src family kinases (SFKs) and Abl tyrosine kinase [3]. The pyridin-2-ylmethylamine at C4 may confer differential Src vs. Abl selectivity profiles compared to the anilino and benzylamino analogs reported in the literature.

Computational Docking and Binding Mode Studies

The title compound's distinct substitution pattern, particularly the pyridin-2-ylmethylamine at C4, presents an opportunity for computational chemists to investigate alternative hinge-binding geometries through molecular docking and molecular dynamics simulations [1]. The compound's structure can serve as a template for scaffold-hopping exercises aimed at identifying novel ATP-competitive chemotypes.

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